Dual Beta-Adrenoceptor Agonism and Thromboxane A2 Receptor Antagonism in a Single Chemical Entity vs. Monofunctional Beta-Agonists
Trimetoquinol is unique among beta-adrenoceptor agonists in possessing both beta-AR agonism and thromboxane A2/prostaglandin H2 (TP) receptor antagonism within a single molecule, with the two activities residing in opposite enantiomers [1]. The (S)-(-)-enantiomer is the beta-agonist, while the (R)-(+)-enantiomer acts as a selective TXA2 receptor antagonist. In washed human platelets, (R)-(+)-TMQ inhibited U46619-induced aggregation with a potency 40-fold greater than (S)-(-)-TMQ, and inhibited serotonin secretion 22-fold more potently [2]. This dual activity is absent from salbutamol, isoproterenol, terbutaline, and orciprenaline, which are monofunctional beta-agonists without TP receptor antagonist properties. In vivo, (R)-(+)-TMQ protected mice against U46619-induced sudden death (antithrombotic effect at 3-100 mg/kg), whereas (S)-(-)-TMQ provided no protection, confirming the stereospecific nature of the TXA2 antagonism [3].
| Evidence Dimension | Dual-target pharmacological activity: beta-AR agonism + TXA2/TP receptor antagonism |
|---|---|
| Target Compound Data | (S)-(-)-TMQ: beta-AR agonist (IAR 1585 at beta-2); (R)-(+)-TMQ: TXA2 antagonist; 40-fold more potent than (S)-(-)-TMQ for inhibiting U46619-induced platelet aggregation; 22-fold for serotonin secretion inhibition |
| Comparator Or Baseline | Salbutamol, isoproterenol, terbutaline, orciprenaline: beta-AR agonism only; no TXA2/TP receptor antagonism reported |
| Quantified Difference | TMQ possesses quantifiable TXA2 antagonism (IC50 in human platelets via [3H]SQ 29,548 displacement); comparators lack this activity entirely. TMQ isomers show 40-fold differential for antiaggregatory potency. |
| Conditions | Washed human platelets; U46619 (TXA2 mimetic)-induced aggregation and serotonin secretion; [3H]SQ 29,548 radioligand binding displacement; mouse sudden death model (U46619 800 µg/kg i.v.) |
Why This Matters
Procurement of TMQ is essential for research programs investigating dual beta-AR/TP receptor pharmacology or platelet-thrombosis interfaces; no standard beta-agonist can substitute for this dual mechanism.
- [1] Adejare A, Gusovsky F, Miller DD, Feller DR. Syntheses and beta-adrenergic agonist and antiaggregatory properties of N-substituted trimetoquinol analogues. J Med Chem. 1986 Sep;29(9):1603-9. doi:10.1021/jm00159a008. PMID: 2875182. View Source
- [2] Ahn CH, Romstedt KJ, Wallace LJ, Miller DD, Feller DR. Antiplatelet actions of trimetoquinol isomers: evidence for inhibition of a prostaglandin-independent pathway of platelet aggregation. Biochem Pharmacol. 1982;31(19):3069-77. doi:10.1016/0006-2952(82)90082-X. / Mayo JR et al. Biochem Pharmacol. 1981. R(+)-TMQ 40-fold and 22-fold more potent than S(-)-TMQ in U46619-induced aggregation and secretion. View Source
- [3] Shin Y, Romstedt KJ, Miller DD, Feller DR. Pharmacologic antagonism of thromboxane A2 receptors by trimetoquinol analogs in vitro and in vivo. Chirality. 1991;3(2):98-105. doi:10.1002/chir.530030206. PMID: 1830752. View Source
